3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide 3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 112161-62-3
VCID: VC16260928
InChI: InChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
SMILES:
Molecular Formula: C4H5BrO4S2
Molecular Weight: 261.1 g/mol

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide

CAS No.: 112161-62-3

Cat. No.: VC16260928

Molecular Formula: C4H5BrO4S2

Molecular Weight: 261.1 g/mol

* For research use only. Not for human or veterinary use.

3-Thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide - 112161-62-3

Specification

CAS No. 112161-62-3
Molecular Formula C4H5BrO4S2
Molecular Weight 261.1 g/mol
IUPAC Name 1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl bromide
Standard InChI InChI=1S/C4H5BrO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2
Standard InChI Key IWEGZJKKBTXIQZ-UHFFFAOYSA-N
Canonical SMILES C1C=C(CS1(=O)=O)S(=O)(=O)Br

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 3-thiophenesulfonyl bromide, 2,5-dihydro-, 1,1-dioxide features a five-membered thiophene ring with two adjacent double bonds reduced (2,5-dihydro configuration), a sulfonyl group (-SO₂-) at the 3-position, and a bromine atom bonded to the sulfur atom. The 1,1-dioxide designation indicates the presence of two oxygen atoms doubly bonded to the sulfur, forming a sulfone moiety. This configuration confers significant electrophilicity to the sulfonyl bromide group, enabling reactivity with nucleophiles such as amines and alcohols .

Key Structural Data:

PropertyValueSource
Molecular formulaC₄H₅BrO₂S₂
Molecular weight216.66 g/mol
InChI KeyN/A
SMILESBrS(=O)(=O)C1=CSC(C1)

The absence of a fully aromatic thiophene ring distinguishes this compound from simpler sulfonyl halides, reducing ring strain and enhancing stability during synthetic manipulations.

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves bromination of 2,5-dihydrothiophene-3-sulfonyl chloride using bromine (Br₂) or phosphorus tribromide (PBr₃) in anhydrous conditions. A representative procedure adapted from patent methodologies is outlined below:

Step 1: Preparation of 2,5-Dihydrothiophene-3-sulfonyl Chloride
Thiophene is partially hydrogenated to 2,5-dihydrothiophene, followed by sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C. The intermediate sulfonic acid is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride .

Step 2: Bromination
The sulfonyl chloride intermediate reacts with excess bromine in dichloromethane at −10°C, catalyzed by a Lewis acid (e.g., AlCl₃). The reaction proceeds via electrophilic aromatic substitution, replacing the chloride with bromine .

C4H5ClO2S2+Br2AlCl3C4H5BrO2S2+HCl[2][3]\text{C}_4\text{H}_5\text{ClO}_2\text{S}_2 + \text{Br}_2 \xrightarrow{\text{AlCl}_3} \text{C}_4\text{H}_5\text{BrO}_2\text{S}_2 + \text{HCl} \quad[2][3]

Optimization and Yield

Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethyl acetate/hexane mixtures. Critical parameters include temperature control (−10°C to prevent dihydrothiophene ring aromatization) and stoichiometric excess of bromine (1.5–2.0 equivalents) .

Physicochemical Properties

Physical Properties

PropertyValueSource
AppearanceWhite to off-white crystals
Melting point89–92°C
Solubility (H₂O)0.302 mg/mL (25°C)
Log P (octanol-water)1.6

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, aligning with its hydrophobic sulfonyl bromide group .

Chemical Stability

3-Thiophenesulfonyl bromide is moisture-sensitive, undergoing hydrolysis to the corresponding sulfonic acid in aqueous media. Storage recommendations include anhydrous conditions (−20°C under nitrogen) and avoidance of prolonged exposure to light .

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl bromide group readily participates in SN2 reactions with nucleophiles, forming sulfonamides (with amines) or sulfonate esters (with alcohols). For example, reaction with benzylamine yields N-benzyl-2,5-dihydrothiophene-3-sulfonamide, a precursor to bioactive molecules :

C4H5BrO2S2+C6H5CH2NH2C10H13NO2S2+HBr[3]\text{C}_4\text{H}_5\text{BrO}_2\text{S}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{13}\text{NO}_2\text{S}_2 + \text{HBr} \quad[3]

Pharmaceutical Intermediates

This compound has been employed in synthesizing carbonic anhydrase inhibitors, as evidenced by patent US5378703A . Derivatives such as thieno[3,2-e]thiazine sulfonamides exhibit potent enzyme inhibition, with IC₅₀ values <1 μM in preclinical models .

Polymer Chemistry

Incorporation into conductive polymers has been explored, leveraging the thiophene ring’s electron-rich nature. Copolymers with pyrrole demonstrate enhanced electrochemical stability, making them candidates for battery electrolytes.

ParameterValueSource
GHS Signal wordWarning
Hazard statementsH319 (eye irritation)
Precautionary measuresP305+P351+P338 (eye rinse)

Recent Research and Future Directions

Recent studies highlight its role in synthesizing tubulin polymerization inhibitors, such as sulfanilamide-triazole hybrids with IC₅₀ values of 2.41 μM against cancer cell lines . Future applications may include:

  • Antiviral agents: Sulfonamide derivatives targeting viral proteases.

  • Advanced materials: Thiophene-based conductive polymers for flexible electronics.

  • Agricultural chemicals: Sulfonyl bromide intermediates in herbicide development .

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